5-bromo-N-(cyclopropylmethyl)pyridin-2-amine
Overview
Description
“5-bromo-N-(cyclopropylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C9H11BrN2 . It is also known as 2-Pyridinamine, 5-bromo-N-(cyclopropylmethyl)- . The compound is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: BrC1=CN=C(C=C1)NCC2CC2 . This notation provides a way to represent the structure of the compound in a textual format.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 227.1 . The compound is available in the form of a dihydrochloride with a molecular weight of 300.02 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Catalytic Applications
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have highlighted the importance of pyridine-based compounds. These systems, which employ aromatic, heterocyclic, and aliphatic amines, including pyridine derivatives, have been shown to be potential candidates for commercial exploitation due to their recyclable nature and efficiency in various organic synthesis applications (Kantam et al., 2013).
Pharmaceutical and Medicinal Chemistry
The pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries, has been intensively investigated for its broad synthetic applications and bioavailability. Pyridine scaffolds, including those similar to 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine, are crucial in the development of substituted derivatives through one-pot multicomponent reactions, showcasing the compound's relevance in drug synthesis and medicinal chemistry (Parmar et al., 2023).
Analytical Methods and Food Safety
Analytical methods for the determination of biogenic amines in foods have been reviewed, indicating the relevance of pyridine derivatives in food chemistry. These methods, including high-performance liquid chromatography (HPLC), are essential for quantifying biogenic amines, which are crucial indicators of food safety and quality (Önal, 2007).
Environmental Science and Sorbent Development
Amine-functionalized sorbents, including those based on pyridine structures, have been critically reviewed for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design of these sorbents is informed by their interaction with PFAS, highlighting the utility of pyridine-based compounds in environmental cleanup efforts (Ateia et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKZQFUIGVHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.